molecular formula C13H12N2O3S B5793890 2-oxo-2-(1,3-thiazol-2-ylamino)ethyl 3-methylbenzoate

2-oxo-2-(1,3-thiazol-2-ylamino)ethyl 3-methylbenzoate

Cat. No.: B5793890
M. Wt: 276.31 g/mol
InChI Key: SSBKJTXVPIMSIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-(1,3-thiazol-2-ylamino)ethyl 3-methylbenzoate is a chemical compound that has gained attention in scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-oxo-2-(1,3-thiazol-2-ylamino)ethyl 3-methylbenzoate varies depending on its application. In the case of its antimicrobial and antifungal activities, it is believed to inhibit the growth of microorganisms by disrupting their cell membrane integrity. In the case of its antitumor activity, it is believed to induce apoptosis in tumor cells. In the case of its use as a fluorescent probe, it is believed to chelate with metal ions and emit fluorescence upon excitation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its application. In the case of its antimicrobial and antifungal activities, it has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In the case of its antitumor activity, it has been shown to induce apoptosis in various tumor cell lines. In the case of its use as a fluorescent probe, it has been shown to selectively detect metal ions in solution.

Advantages and Limitations for Lab Experiments

The advantages of using 2-oxo-2-(1,3-thiazol-2-ylamino)ethyl 3-methylbenzoate in lab experiments include its potential for multiple applications, its selectivity for metal ions, and its potential for antimicrobial and antitumor activities. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 2-oxo-2-(1,3-thiazol-2-ylamino)ethyl 3-methylbenzoate. These include further investigation of its potential applications in medicinal chemistry, such as the development of new antimicrobial and antitumor agents. Moreover, further research is needed to fully understand its mechanism of action and potential toxicity. Additionally, its potential use in the synthesis of new organic materials and as a fluorescent probe for the detection of metal ions warrants further investigation.

Synthesis Methods

The synthesis method of 2-oxo-2-(1,3-thiazol-2-ylamino)ethyl 3-methylbenzoate involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride, followed by the reaction with 2-aminothiazole in the presence of triethylamine to obtain this compound.

Scientific Research Applications

2-oxo-2-(1,3-thiazol-2-ylamino)ethyl 3-methylbenzoate has been studied for its potential applications in various scientific fields. In the field of medicinal chemistry, it has been investigated for its antimicrobial, antifungal, and antitumor activities. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions. Moreover, it has been investigated for its potential use in the synthesis of new organic materials.

Properties

IUPAC Name

[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-9-3-2-4-10(7-9)12(17)18-8-11(16)15-13-14-5-6-19-13/h2-7H,8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBKJTXVPIMSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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